molecular formula C22H24O2 B033640 8-(2-Anthryl)octanoic acid CAS No. 110015-64-0

8-(2-Anthryl)octanoic acid

Cat. No.: B033640
CAS No.: 110015-64-0
M. Wt: 320.4 g/mol
InChI Key: IGLDEZZNODCUMC-UHFFFAOYSA-N
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Description

8-(2-Anthryl)octanoic acid is a fluorescent membrane probe characterized by an anthracene moiety attached to the eighth carbon of octanoic acid. Its primary application lies in studying lipid bilayer dynamics, particularly in liposomal systems. The compound exhibits a partition coefficient of 318 and a bimolecular quenching rate constant of $6.59 \times 10^8 \, \text{M}^{-1} \, \text{s}^{-1}$, making it a critical tool for investigating the partitioning behavior of hydrophobic molecules into lipid membranes . The anthracene group enables fluorescence quenching experiments, providing insights into molecular interactions within membranes.

Properties

CAS No.

110015-64-0

Molecular Formula

C22H24O2

Molecular Weight

320.4 g/mol

IUPAC Name

8-anthracen-2-yloctanoic acid

InChI

InChI=1S/C22H24O2/c23-22(24)11-5-3-1-2-4-8-17-12-13-20-15-18-9-6-7-10-19(18)16-21(20)14-17/h6-7,9-10,12-16H,1-5,8,11H2,(H,23,24)

InChI Key

IGLDEZZNODCUMC-UHFFFAOYSA-N

SMILES

C1=CC=C2C=C3C=C(C=CC3=CC2=C1)CCCCCCCC(=O)O

Canonical SMILES

C1=CC=C2C=C3C=C(C=CC3=CC2=C1)CCCCCCCC(=O)O

Other CAS No.

110015-64-0

Synonyms

8-(2-anthryl)octanoic acid

Origin of Product

United States

Chemical Reactions Analysis

Structural Considerations

8-(2-Anthryl)octanoic acid contains two key functional components:

  • Anthracene moiety (polyaromatic hydrocarbon at position 2)

  • Octanoic acid chain (C8 carboxylic acid)

While no direct studies exist for this compound, analogous anthracene derivatives and medium-chain fatty acids suggest potential reactivity patterns.

Anthracene Reactivity

Anthracene derivatives typically undergo:

  • Electrophilic aromatic substitution (e.g., nitration, sulfonation at positions 9 and 10)

  • Diels-Alder reactions (anthracene acts as a diene)

  • Photodimerization under UV light

No experimental data confirms these reactions for the 2-anthryl-substituted variant in this compound .

Carboxylic Acid Reactivity

The octanoic acid chain may participate in:

Reaction TypeTypical ReagentsExpected Products
EsterificationAlcohols + acid catalystAnthryl-octanoate esters
AmidationAmines + coupling agentsAnthryl-octanamide derivatives
ReductionLiAlH₄8-(2-Anthryl)octanol

No peer-reviewed studies validate these transformations for the target compound .

Gaps in Experimental Data

The absence of direct references in the provided sources highlights:

  • No documented synthetic routes for this compound

  • No spectroscopic or chromatographic characterization in public databases

  • No stability studies under thermal/oxidizing conditions

Recommendations for Further Research

  • Synthetic Exploration : Adapt methods from anthracene-carboxylic acid conjugates (e.g., Suzuki coupling for anthryl group introduction) .

  • Reactivity Screening :

    • Test photochemical behavior using UV-Vis spectroscopy

    • Evaluate acid-catalyzed reactions (e.g., Friedel-Crafts alkylation)

  • Computational Modeling : Predict electronic properties via DFT (e.g., HOMO-LUMO gaps for redox activity) .

Comparison with Similar Compounds

Structural Analogues with Aromatic Substituents

Compound Name Substituent Key Properties/Applications References
8-(2-Anthryl)octanoic acid 2-Anthracene group Fluorescence quenching in liposomes; $K_p = 318$
DCP-LA Cyclopropane-modified linoleic acid derivative Activates PKC-ε; potential neuroprotective agent
8-(2-Hydroxybenzamido)octanoic acid (Salcaprozic acid) 2-Hydroxybenzamide group Pharmaceutical applications (INN designation)
8-(2-Naphthyl)-8-oxooctanoic acid 2-Naphthyl and ketone groups Organic synthesis intermediate

Key Findings :

  • DCP-LA replaces double bonds with cyclopropane rings, enhancing stability and enabling selective PKC-ε activation.
  • Salcaprozic acid ’s benzamide group improves solubility and bioavailability, making it suitable for drug formulations .

Functional Analogues in Material Science

Compound Name Substituent Key Properties/Applications References
8-[4′-Propoxy (1,1-biphenyl)-yloxy]octanoic acid Biphenyl-propoxy group Thermotropic liquid crystal; phase transitions at 120–150°C
8-[(2R,3R)-3-octyloxiran-2-yl]octanoic acid Epoxide group Surfactant potential due to reactive epoxide

Key Findings :

  • The biphenyl derivative exhibits liquid crystalline behavior, contrasting with this compound’s membrane probe function. Its phase transitions are governed by the biphenyl group’s rigidity .
  • The epoxide-containing derivative’s reactivity enables applications in polymer crosslinking or emulsifiers .

Derivatives with Heteroatoms or Modified Backbones

Compound Name Substituent Key Properties/Applications References
8-Aminooctanoic acid Amino group at C8 Synthesis of lactimidomycin; water-soluble ($31 \, \text{mg/mL}$)
8-(Nonylthio)octanoic acid Sulfur atom in alkyl chain High logP (5.9); potential lipid membrane mimic
Silicon-containing derivatives (e.g., 8-(diethyl(octyl)silyl)octanoic acid) Silyl groups Enhanced hydrophobicity; drug delivery applications

Key Findings :

  • 8-Aminooctanoic acid’s terminal amine facilitates peptide coupling, contrasting with the anthracene probe’s fluorescence utility .
  • 8-(Nonylthio)octanoic acid’s sulfur atom increases lipophilicity, mimicking natural fatty acids in membrane studies .
  • Silicon derivatives exhibit tunable hydrophobicity, useful in drug delivery systems .

Research Implications and Trends

  • Material Science : Structural modifications (e.g., biphenyl or epoxide groups) expand utility into liquid crystals and surfactants .
  • Synthetic Flexibility: The octanoic acid backbone accommodates diverse substituents, enabling tailored physicochemical properties for specific applications .

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